

Structural Characterization and Chiral Resolution of 4-Benzyl-3-Morpholineacetic Acid

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Compound of Interest

Compound Name: 2-(4-Benzylmorpholin-3-yl)acetic acid

CAS No.: 111949-91-8

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Executive Summary

This technical guide provides a comprehensive structural analysis of 4-benzyl-3-morpholineacetic acid, a critical heterocyclic scaffold often utilized as a precursor in the synthesis of neurokinin-1 (NK1) receptor antagonists, such as Aprepitant and Fosaprepitant.[1]

The presence of a chiral center at the C3 position and a basic nitrogen at C4 presents unique analytical challenges regarding stereochemical purity and zwitterionic behavior. This document outlines self-validating protocols for structural elucidation (NMR/MS), chiral resolution, and chromatographic quantification, designed to ensure rigorous quality control in drug development workflows.[1]

Part 1: Structural Elucidation & Spectroscopic Signature

Molecular Scaffold and Numbering

The molecule consists of a morpholine ring substituted at the nitrogen (position 4) with a benzyl group and at carbon-3 with an acetic acid moiety.

- Formula: C

H

NO

- Molecular Weight: 235.28 g/mol [1]
- Key Functional Groups: Tertiary amine (N4), Carboxylic acid (side chain), Ether linkage (O1). [1]

Nuclear Magnetic Resonance (NMR) Analysis

The NMR profile of this molecule is distinct due to the conformational rigidity of the morpholine ring and the diastereotopic nature of the protons near the chiral center.

Predicted

H NMR Signature (400 MHz, DMSO-d

):

Position	Chemical Shift ()	Multiplicity	Mechanistic Insight
N-Benzyl (CH)	3.40 – 4.10	AB Quartet (Hz)	The benzyl protons are diastereotopic due to the adjacent chiral center at C3.[1] They will not appear as a singlet but as a roofed AB system.[1]
C3-H	2.90 – 3.10	Multiplet	The chiral proton.[1] Its coupling constants (vs) indicate the ring conformation (likely chair).[1]
Acetic Acid (-CH -)	2.30 – 2.60	dd (Doublet of doublets)	These protons are diastereotopic.[1] They couple with C3-H and each other.[1]
Morpholine O-CH	3.50 – 3.80	Multiplet	Deshielded by the oxygen atom.[1]
Aromatic Ring	7.20 – 7.40	Multiplet (5H)	Typical monosubstituted benzene pattern.

Critical Experimental Check:

- D

O Exchange: Upon addition of D

O, the carboxylic acid proton (typically broad >10 ppm) will disappear.

- NOESY: To confirm the relative stereochemistry, perform a NOESY experiment. Strong correlations between the N-benzyl protons and the C3 side chain suggest spatial proximity, aiding in conformational analysis.[1]

Mass Spectrometry (MS) Fragmentation

Method: ESI-MS (Positive Mode)[1]

- [M+H]
: 236.3 m/z[1]
- Key Fragment (m/z 91): Tropylium ion (C
H
) . A high-abundance peak confirming the presence of the benzyl group.[1]
- Key Fragment (m/z 190): Loss of the carboxylic acid moiety (M - COOH), often observed as a decarboxylation pathway in source.[1]

Part 2: Stereochemical Resolution Strategy

The synthesis of 4-benzyl-3-morpholineacetic acid typically yields a racemate.[1] For pharmaceutical applications (e.g., Aprepitant synthesis), the (S)-enantiomer is often the desired pharmacophore.[1]

Chiral Resolution Protocol

Direct asymmetric synthesis is expensive.[1] A more scalable approach involves Diastereomeric Salt Formation using a chiral acid.

Reagents:

- Racemate: (
)-4-benzyl-3-morpholineacetic acid[1]
- Resolving Agent: (R,R)-Dibenzoyl-L-tartaric acid ((R,R)-DBTA) or (1S)-(+)-10-Camphorsulfonic acid (CSA).[1]

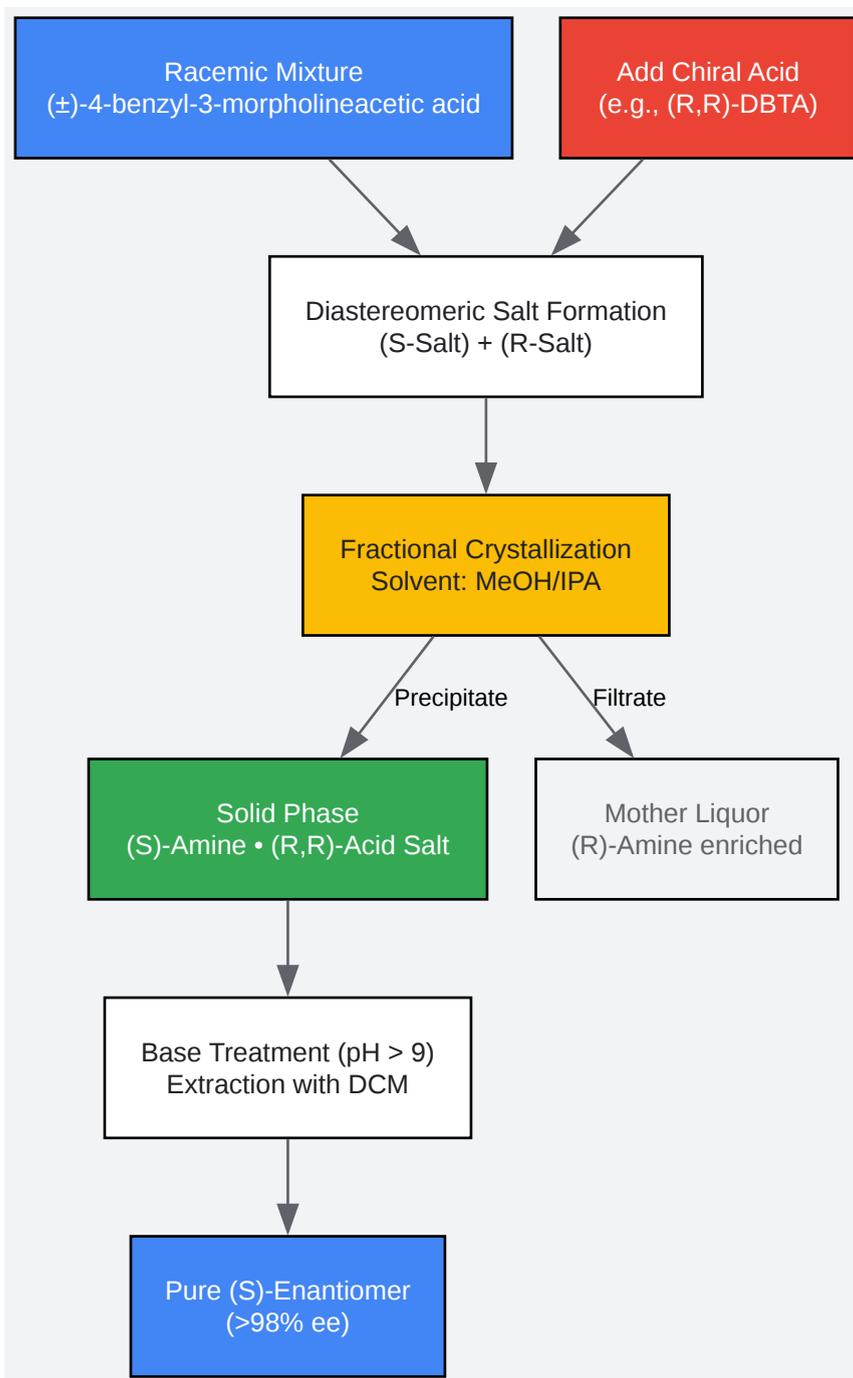
- Solvent: Methanol/Isopropanol (1:4 ratio).

Step-by-Step Methodology:

- Dissolution: Dissolve 1.0 eq of the racemate in Methanol at 60°C.
- Addition: Add 1.0 eq of (R,R)-DBTA dissolved in warm Methanol.
- Nucleation: Cool slowly to 40°C. Seed with authentic (S)-salt crystals if available.
- Crystallization: Allow to stand at 0-5°C for 12 hours. The less soluble diastereomeric salt (typically the (S)-amine/(R,R)-acid complex) will precipitate.^[1]
- Liberation: Filter the salt, suspend in water, and adjust pH to 5.5 (isoelectric point) or extract with DCM at pH 9 to liberate the free amino acid/zwitterion.^[1]

Resolution Logic Diagram

The following diagram illustrates the separation logic and critical decision points.



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Caption: Workflow for the optical resolution of the racemic morpholine intermediate via diastereomeric salt crystallization.

Part 3: Analytical Method Development (HPLC)

To quantify purity and enantiomeric excess (ee), two distinct chromatographic methods are required.[1]

Achiral Purity Method (Reverse Phase)

Used to detect synthetic impurities (e.g., benzyl chloride, morpholine starting material).[1]

- Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 μ m.[1]
- Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffer pH 2.5).
- Mobile Phase B: Acetonitrile.[1][2]
- Gradient: 5% B to 90% B over 15 minutes.
- Detection: UV at 210 nm (COOH absorption) and 254 nm (Benzyl).
- Self-Validation: The zwitterionic nature requires low pH to protonate the carboxylic acid (suppressing ionization) and ensure sharp peak shape.[1]

Chiral Separation Method (Normal Phase)

Used to determine the Enantiomeric Excess (ee) after resolution.

- Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).[1]
- Mobile Phase: n-Hexane : Isopropanol : Diethylamine (DEA) : Trifluoroacetic acid (TFA).[1]
- Ratio: 90 : 10 : 0.1 : 0.1.[1]
- Flow Rate: 1.0 mL/min.[1][2]
- Rationale: The DEA blocks non-specific binding of the amine to silanols, while TFA ensures the carboxylic acid does not cause peak tailing.[1] This "acid-base" additive system is crucial for amphoteric molecules.[1]

Part 4: Solid-State Characterization[1]

Understanding the solid form is vital for stability.

- Zwitterionic Form: In neutral media, the molecule exists as an internal salt (carboxylate anion / ammonium cation). This form usually has a high melting point and low solubility in non-polar solvents.[1]
- HCl Salt: For storage, the hydrochloride salt is often prepared.[1]
 - XRD Signature: The HCl salt will show a distinct powder X-ray diffraction (PXRD) pattern compared to the zwitterion.
 - Hygroscopicity: Monitor water uptake.[1] Morpholine salts can be hygroscopic; storage under desiccant is recommended.[1]

Synthesis & Analysis Workflow

The following diagram summarizes the lifecycle of the sample from synthesis to final release.



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Caption: Integrated analytical workflow ensuring chemical and stereochemical integrity before final structural release.

References

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